Ethyl 2-methylazepane-2-carboxylate
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Overview
Description
Ethyl 2-methylazepane-2-carboxylate is an organic compound belonging to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings This particular compound features a seven-membered ring with a nitrogen atom, making it part of the azepane family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylazepane-2-carboxylate typically involves the reaction of 2-methylazepane with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in 2-methylazepane attacks the carbonyl carbon of ethyl chloroformate, leading to the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylazepane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield 2-methylazepane and ethyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-methylazepane and ethyl alcohol.
Reduction: 2-methylazepane-2-methanol.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Ethyl 2-methylazepane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methylazepane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active azepane moiety. This moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylpiperidine-2-carboxylate: Similar structure but with a six-membered ring.
Ethyl 2-methylpyrrolidine-2-carboxylate: Similar structure but with a five-membered ring.
Ethyl 2-methylhexahydroazepine-2-carboxylate: Similar structure but fully saturated.
Uniqueness
Ethyl 2-methylazepane-2-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-methylazepane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-9(12)10(2)7-5-4-6-8-11-10/h11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZYRVMFVSQHKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCCN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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